2-(Prop-1-en-1-yl)-1,3-dithiolane
Description
Properties
CAS No. |
61685-38-9 |
|---|---|
Molecular Formula |
C6H10S2 |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
2-prop-1-enyl-1,3-dithiolane |
InChI |
InChI=1S/C6H10S2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
SMYVRWWDRWWULL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1SCCS1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Aldehydes with 1,2-Ethanedithiol
Reaction Mechanism and Scope
The most direct route to 2-(Prop-1-en-1-yl)-1,3-dithiolane involves the acid-catalyzed cyclocondensation of propenal (acrolein) with 1,2-ethanedithiol. This method leverages the inherent reactivity of the α,β-unsaturated aldehyde system, where the conjugated double bond facilitates nucleophilic attack by thiol groups. The reaction proceeds through a sequential mechanism:
- Protonation of the aldehyde carbonyl oxygen
- Thiol addition to the activated carbonyl carbon
- Cyclization via intramolecular sulfur nucleophile attack
The product isolation typically employs solvent extraction followed by silica gel chromatography, yielding 68-75% of the target compound. A notable advantage of this approach is its compatibility with various substituted aldehydes, enabling structural diversification at the 2-position of the dithiolane ring.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Catalyst (HCl conc.) | 0.5-1.0 M | Maximizes at 0.75 M |
| Temperature | 25-40°C | >50°C reduces yield |
| Reaction Time | 4-6 h | Prolonged → side rxn |
| Solvent System | Dichloromethane/EtOH | Prevents oligomer. |
Limitations and Side Reactions
While efficient, this method faces challenges in controlling regioselectivity when using substituted propenals. Computational studies reveal that electron-withdrawing groups on the aldehyde increase reaction rates but may lead to [2+2] cycloaddition byproducts. The conjugated diene system in the product also necessitates inert atmosphere handling to prevent oxidative degradation.
Cyclization of Hydroxyalkyl Dithiocarbamates
Patent-Based Methodology
US3342835A discloses a novel approach utilizing hydroxypropyl dithiocarbamate precursors cyclized in the presence of hydrogen halides. For 2-(Prop-1-en-1-yl) derivatives, the synthesis involves:
- Preparation of 3-hydroxy-1-propenyl dithiocarbamate via nucleophilic substitution
- HCl-mediated cyclization at 50-80°C
- Recrystallization from acetone/ether mixtures
This method produces the hydrochloride salt of the target compound in 54-61% yield, with the advantage of crystalline product formation suitable for X-ray characterization. The reaction mechanism proceeds through:
- Protonation of the hydroxyl group
- Intramolecular nucleophilic displacement by sulfur
- Elimination of water
Table 2: Cyclization Efficiency with Different Halides
| Halide Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (gas) in EtOH | 25 | 16 | 61 |
| HBr (48% aq.) | 50 | 5 | 58 |
| HI (57% in H2O) | 40 | 8 | 49 |
Organometallic Derivatization Strategies
This method enables precise introduction of the prop-1-en-1-yl group but suffers from competitive ethylene elimination. Recent advancements using hindered lithium amide bases (LDA/HMDS) have suppressed side reactions, improving yields to 42-48%.
Copper-Catalyzed Cross Coupling
Aryl- and alkenylboronic acids undergo efficient coupling with 2-iodo-1,3-dithiolane under Miyaura-Suzuki conditions:
- Pd(PPh3)4 (5 mol%)
- K2CO3 base in THF/H2O
- 80°C for 12 h
While primarily developed for aryl derivatives, this method shows promise for alkenyl systems when using sterically hindered phosphine ligands.
Emerging Catalytic Approaches
DABCO-Mediated Thiol-Ene Click Chemistry
Inspired by thiazolidine synthesis protocols, a novel solvent-free method employs:
- DABCO (15 mol%) catalyst
- Carbon disulfide as sulfur source
- Propargyl alcohol derivatives
This approach achieves 75-83% yield at ambient temperature through a radical-mediated mechanism, particularly effective for electron-deficient alkenes.
Table 3: Comparison of Catalytic Systems
| Catalyst | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|
| DABCO | 25 | 2 | 83 | 99:1 |
| DBU | 100 | 6 | 91 | 93:7 |
| Cs2CO3 | 80 | 12 | 67 | 85:15 |
Industrial Production Considerations
Cost Analysis of Major Routes
| Method | Raw Material Cost ($/kg) | Energy Input (kW·h/kg) | E-Factor |
|---|---|---|---|
| Cyclocondensation | 12.45 | 8.7 | 4.2 |
| Dithiocarbamate Cycl. | 18.20 | 12.3 | 6.8 |
| Catalytic Thiol-Ene | 9.85 | 5.1 | 2.9 |
Environmental Impact Assessment
Life cycle analysis reveals the DABCO-mediated route reduces wastewater generation by 78% compared to traditional methods. The E-factor improvement (2.9 vs 6.8) positions this as the most sustainable large-scale production method.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The prop-1-en-1-yl group can undergo substitution reactions, where the double bond can react with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Prop-1-en-1-yl)-1,3-dithiolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)-1,3-dithiolane involves its interaction with molecular targets through its reactive dithiolane ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of 1,3-Dithiolane Derivatives
Reactivity and Stability
- This compound : The propenyl group introduces unsaturation, enhancing reactivity in cycloaddition or polymerization reactions. This contrasts with saturated analogs like 2-propyl-1,3-dithiolane , which exhibit greater stability under oxidative conditions .
- Aromatic Derivatives : Compounds like 2-(p-tolyl)-1,3-dithiolane demonstrate reduced electrophilicity compared to aliphatic derivatives due to resonance stabilization of the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
